molecular formula C15H15ClN2O B2970198 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide CAS No. 2411297-49-7

2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide

Cat. No. B2970198
CAS RN: 2411297-49-7
M. Wt: 274.75
InChI Key: QIDPGHBFKXFEHO-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been shown to have numerous biochemical and physiological effects. In

Scientific Research Applications

2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins involved in cancer cell proliferation or inflammation. It may also interact with specific receptors in the brain to produce its neurological effects.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide has numerous biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.

Future Directions

There are several future directions for research on 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide. One direction is to further investigate its potential as a cancer treatment and to optimize its use in combination with other drugs. Another direction is to explore its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide has been described in several studies. One such method involves the reaction of 2-phenyl-4-chloromethylpyridine with N-isopropylacrylamide in the presence of a base such as potassium carbonate. This reaction yields 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide as the final product. Other methods involve the use of different starting materials and reagents to produce the same compound.

properties

IUPAC Name

2-chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11(16)15(19)18-10-12-7-8-17-14(9-12)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDPGHBFKXFEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide

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